An In-depth Technical Guide to (R)-2-amino-1-(pyridin-3-yl)ethanol: Synthesis, Characterization, and Applications in Medicinal Chemistry
An In-depth Technical Guide to (R)-2-amino-1-(pyridin-3-yl)ethanol: Synthesis, Characterization, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of (R)-2-amino-1-(pyridin-3-yl)ethanol, a chiral building block of significant interest in pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its synthesis, analytical characterization, and potential applications, grounded in established scientific literature.
Core Molecular Attributes and Physicochemical Properties
(R)-2-amino-1-(pyridin-3-yl)ethanol, registered under CAS number 1038594-01-2 for its hydrochloride salt, is a chiral amino alcohol. Its structure, featuring a pyridine ring, a stereogenic carbinol center, and a primary amine, makes it a valuable synthon for introducing a specific three-dimensional architecture into drug candidates. The hydrochloride salt is the most common commercially available form, enhancing the compound's stability and handling characteristics.
| Property | Value | Source |
| IUPAC Name | (1R)-2-amino-1-(pyridin-3-yl)ethan-1-ol hydrochloride | [1] |
| CAS Number | 1038594-01-2 (hydrochloride) | [1] |
| Molecular Formula | C₇H₁₁ClN₂O (hydrochloride) | |
| Molecular Weight | 174.63 g/mol (hydrochloride) | |
| Appearance | Solid (form may vary) | |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | 4°C | |
| LogP (calculated) | -0.749 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Note: Experimental physicochemical data such as melting point and specific solubility are not widely reported in the literature. The provided LogP is a calculated value.
Enantioselective Synthesis: A Scalable Approach
The stereospecific synthesis of (R)-2-amino-1-(pyridin-3-yl)ethanol is crucial for its application in chiral drug synthesis. A robust and scalable method involves the asymmetric reduction of a suitable α-aminoketone precursor. The Corey-Itsuno reduction, utilizing an oxazaborolidine catalyst, is a well-established and highly effective method for achieving high enantioselectivity in the reduction of prochiral ketones.
Synthetic Strategy
A reported scalable synthesis utilizes an oxazaborolidine-catalyzed borane reduction of 2-amino-1-(pyridin-3-yl)ethanone. This approach is advantageous due to the high enantiomeric excess (ee) achievable and the operational simplicity of the reaction. The key to the stereoselectivity is the formation of a chiral complex between the oxazaborolidine catalyst and the borane reducing agent, which then directs the hydride delivery to one face of the ketone.
Experimental Protocol: Asymmetric Reduction
The following protocol is a representative procedure based on established methodologies for oxazaborolidine-catalyzed reductions.
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Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (N₂ or Ar) reactor, dissolve the chiral oxazaborolidine catalyst (e.g., (R)-methyl-CBS-oxazaborolidine, ~10 mol%) in an anhydrous aprotic solvent (e.g., THF).
-
Borane Addition: Cool the catalyst solution to 0°C and slowly add the borane reducing agent (e.g., borane-dimethyl sulfide complex (BMS) or a solution of BH₃ in THF, ~2 equivalents). Stir the mixture for 15-30 minutes to allow for complex formation.
-
Substrate Addition: Prepare a solution of the 2-amino-1-(pyridin-3-yl)ethanone precursor in the same anhydrous solvent. Add this solution dropwise to the cold catalyst-borane mixture. The rate of addition is critical for achieving high enantioselectivity.
-
Reaction Monitoring: Maintain the reaction at a low temperature (e.g., 0°C to room temperature) and monitor its progress by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a protic solvent (e.g., methanol) at low temperature.
-
Salt Formation and Isolation: Acidify the mixture with hydrochloric acid (e.g., HCl in isopropanol) to form the hydrochloride salt. The product can then be isolated by crystallization, filtration, and drying under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (R)-2-amino-1-(pyridin-3-yl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm). The methine proton (CH-OH) would appear as a multiplet, and the methylene protons (CH₂-NH₂) would also be present as multiplets. The hydroxyl and amine protons may appear as broad singlets and are exchangeable with D₂O.
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¹³C NMR: The spectrum would display signals for the carbon atoms of the pyridine ring, the carbinol carbon (C-OH), and the methylene carbon (C-NH₂).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by broad O-H and N-H stretching vibrations in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹, and C-N stretching would be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 139.0866 for the free base.
Chiral High-Performance Liquid Chromatography (HPLC)
Determination of the enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system.
General Protocol for Chiral HPLC:
-
Column Selection: Choose a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is commonly used.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) is appropriate.
-
Analysis: The (R)- and (S)-enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess.
Applications in Drug Discovery
The pyridylethanolamine scaffold is a key structural motif in several classes of pharmacologically active compounds. (R)-2-amino-1-(pyridin-3-yl)ethanol serves as a valuable starting material for the synthesis of these molecules.
Beta-3 Adrenergic Receptor Agonists
The phenylethanolamine core is a classic pharmacophore for adrenergic receptor ligands. Replacing the phenyl ring with a pyridine ring can modulate the compound's potency, selectivity, and pharmacokinetic properties. Beta-3 adrenergic receptor agonists are of therapeutic interest for the treatment of overactive bladder and type 2 diabetes[2][3]. The (R)-configuration at the carbinol center is often crucial for optimal receptor binding and agonist activity in this class of compounds[4].
Dipeptidyl Peptidase 1 (DPP1) Inhibitors
More recently, related structures have been investigated as inhibitors of dipeptidyl peptidase 1 (DPP1), an enzyme involved in the activation of neutrophil serine proteases. Inhibition of DPP1 is a therapeutic strategy for inflammatory respiratory diseases such as chronic obstructive pulmonary disease (COPD) and bronchiectasis[5][6]. The amino alcohol moiety can be incorporated into more complex molecules designed to bind to the active site of the DPP1 enzyme.
Safety and Handling
The hydrochloride salt of (R)-2-amino-1-(pyridin-3-yl)ethanol is classified as harmful and an irritant. Standard laboratory safety precautions should be observed when handling this compound.
-
GHS Pictogram: GHS07 (Harmful/Irritant)[1]
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Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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Figshare. Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists.[Link]
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PubChem. 2-[(Pyridin-3-ylmethyl)-amino]-ethanol.[Link]
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ResearchGate. Biarylaniline Phenethanolamines as Potent and Selective β 3 Adrenergic Receptor Agonists.[Link]
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PubMed. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines.[Link]
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PubMed. 3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists.[Link]
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ResearchGate. Synthesis and Evaluation of Novel Phenylethanolamine Derivatives containing Acetanilides as Potent and Selective .BETA.3-Adrenergic Receptor Agonists.[Link]
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SpectraBase. 2-[(Pyridin-3-ylmethyl)amino]ethanol - Optional[Vapor Phase IR] - Spectrum.[Link]
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PubChem. 2-amino-1-(1H-pyrrolo[2,3-b]pyridin-2-yl)ethanol.[Link]
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CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.[Link]
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PubChemLite. 2-amino-1-(pyridin-3-yl)ethan-1-ol.[Link]
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SpectraBase. 2-[(Pyridin-3-ylmethyl)amino]ethanol - Optional[13C NMR] - Chemical Shifts.[Link]
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Espace. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.[Link]
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NIST WebBook. 2-Aminopyridine.[Link]
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NIST WebBook. 2-Aminopyridine.[Link]
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Academia.edu. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).[Link]
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PMC. Dipeptidyl peptidase 1 inhibitors for inflammatory respiratory diseases: mechanisms, clinical trials, and therapeutic prospects.[Link]
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MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.[Link]
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The Journal of Biological Chemistry. The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions.[Link]
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